

Acid Green 50: A Technical Guide to its Fluorescence Properties

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Compound of Interest

Compound Name: Acid green 50

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Introduction

Acid Green 50, also known by its synonyms Lissamine Green B, Wool Green S, and C.I. 44090, is a synthetic triarylmethane dye.[1][2] It is widely utilized in diverse fields, from a colorant in the textile industry to a vital stain in ophthalmology for assessing ocular surface integrity.[1][3] While primarily known for its coloring properties, **Acid Green 50** also possesses fluorescent characteristics that are highly dependent on its molecular environment. This guide provides an in-depth overview of the fluorescence excitation and emission spectra of **Acid Green 50**, its photophysical properties, and the experimental protocols for their measurement.

As a triarylmethane dye, the fluorescence of **Acid Green 50** is intrinsically linked to the rotational freedom of its aryl rings. In low-viscosity solvents such as water, the molecule can rapidly undergo non-radiative decay through torsional motion, resulting in a very low fluorescence quantum yield.[4] This often leads to the perception that the dye is non-fluorescent in aqueous solutions. However, when the rotation of the aryl rings is restricted, either in a viscous solvent like glycerol or upon binding to a substrate such as a protein, the non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence emission.[4][5]

Photophysical Properties of Acid Green 50

The photophysical characteristics of **Acid Green 50** are summarized in the table below. It is important to note that while the absorption maximum is well-documented, specific data for the emission maximum and quantum yield in various solvents are not readily available in the scientific literature. The data presented for emission is an estimation based on structurally similar triarylmethane dyes, such as Malachite Green, which typically exhibit a small Stokes shift.

| Property | Value (in Water) | Value (in Viscous Media/Bound State) | Notes |
|--|----------------------------------|--------------------------------------|--|
| Excitation Maximum (λ_{ex}) | ~635 nm (range: 633 - 637 nm)[6] | ~635 nm | The excitation maximum corresponds to the main absorption peak in the visible spectrum. A secondary absorption band in the UV region may also induce fluorescence.[7] |
| Emission Maximum (λ_{em}) | Not specified (Est. >650 nm) | Not specified (Est. >650 nm) | The emission maximum is expected to be at a longer wavelength than the excitation maximum (Stokes' shift). For the analogous dye Malachite Green (λ_{ex} = 621 nm), the λ_{em} is 652 nm. A similar shift is anticipated for Acid Green 50. |
| Fluorescence Quantum Yield (Φ_f) | Very Low | Significantly Increased | In aqueous solution, the quantum yield is extremely low due to rotational freedom. In viscous solvents or when bound to proteins, fluorescence is enhanced. For some triarylmethane dyes, this enhancement can be |

on the order of 100- to 1000-fold.[5][8]

Fluorescence Lifetime
(τ)

Not specified

Not specified

The fluorescence lifetime is expected to be short in aqueous solutions and to increase in environments that restrict molecular rotation.

Molar Extinction
Coefficient (ϵ)

> 120,000 M⁻¹cm⁻¹ at
~635 nm[6]

-

This high value indicates strong absorption of light at the excitation maximum.

Experimental Protocols

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of a weakly fluorescent dye like **Acid Green 50**. The key is to use conditions that may enhance fluorescence, such as a viscous solvent.

Objective: To determine the excitation and emission spectra of **Acid Green 50**.

Materials:

- **Acid Green 50** (C.I. 44090)
- Solvents: Deionized water, Glycerol
- Spectrophotometer
- Spectrofluorometer with a high-sensitivity detector (e.g., a photomultiplier tube)
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Acid Green 50** (e.g., 1 mM) in deionized water.
- Working Solution Preparation:
 - Prepare a dilute solution (e.g., 1 μ M) of **Acid Green 50** in deionized water.
 - Prepare a second dilute solution (e.g., 1 μ M) of **Acid Green 50** in glycerol.
- Absorbance Measurement:
 - Using the spectrophotometer, measure the absorbance spectrum of the aqueous solution from 400 nm to 800 nm to determine the precise absorption maximum (λ_{max}), which will be used as the excitation wavelength. Ensure the absorbance at this peak is below 0.1 to avoid inner filter effects.
- Emission Spectrum Measurement:
 - Set the spectrofluorometer's excitation wavelength to the λ_{max} determined in the previous step (approx. 635 nm).
 - Set the emission scan range to be from the excitation wavelength +10 nm to 850 nm (e.g., 645 nm to 850 nm).
 - Adjust the excitation and emission slit widths to achieve an optimal signal-to-noise ratio. For weakly fluorescent samples, wider slits may be necessary.
 - Measure the emission spectrum for **Acid Green 50** in both water and glycerol.
- Excitation Spectrum Measurement:
 - Set the spectrofluorometer's emission wavelength to the peak of the emission spectrum found in the previous step.
 - Set the excitation scan range from 400 nm to 650 nm.

- Measure the excitation spectrum for **Acid Green 50** in glycerol (where the signal is stronger). This spectrum should resemble the absorbance spectrum.
- Data Analysis:
 - Plot the intensity of fluorescence versus wavelength for both the excitation and emission spectra.
 - Identify and report the wavelengths of maximum excitation and emission.
 - Compare the fluorescence intensity of the dye in water versus glycerol to observe the fluorescence enhancement.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.^[9]

Objective: To determine the relative fluorescence quantum yield of **Acid Green 50** in a viscous solvent.

Materials:

- **Acid Green 50** solution in glycerol.
- A suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, $\Phi_f = 0.913$).^[10]
- Spectrophotometer and Spectrofluorometer.

Procedure:

- Prepare a series of dilute solutions of both the **Acid Green 50** sample and the standard in their respective solvents, with absorbances at the chosen excitation wavelength ranging from 0.02 to 0.1.
- Measure the absorbance of each solution at the excitation wavelength.

- Measure the corrected fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).
- Integrate the area under the emission spectrum for each measurement.
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
- Calculate the quantum yield using the following equation:

$$\Phi_x = \Phi_{st} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$$

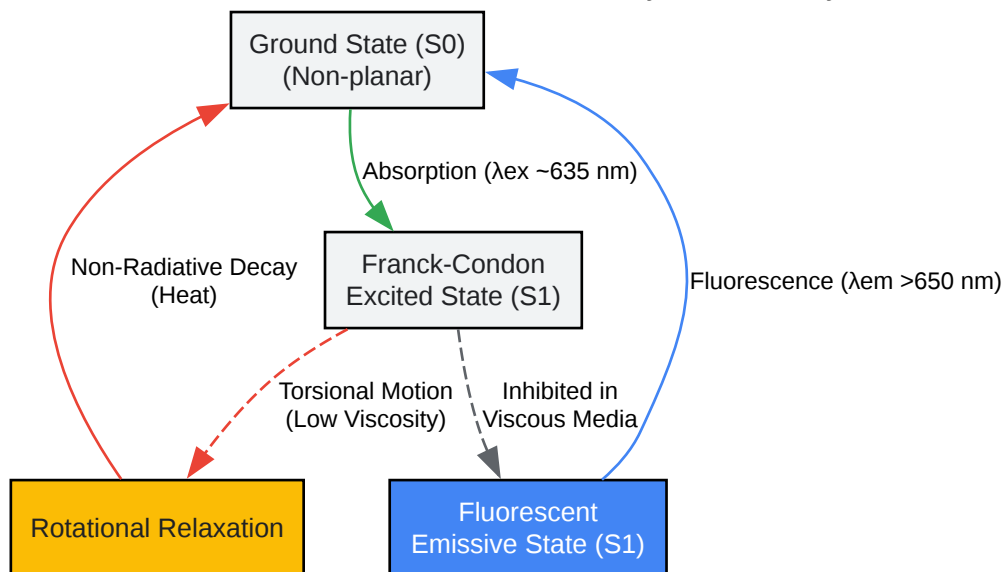
Where:

- Φ is the quantum yield.
- Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
- η is the refractive index of the solvent.
- Subscripts 'x' and 'st' refer to the sample and the standard, respectively.[\[9\]](#)

Visualizations

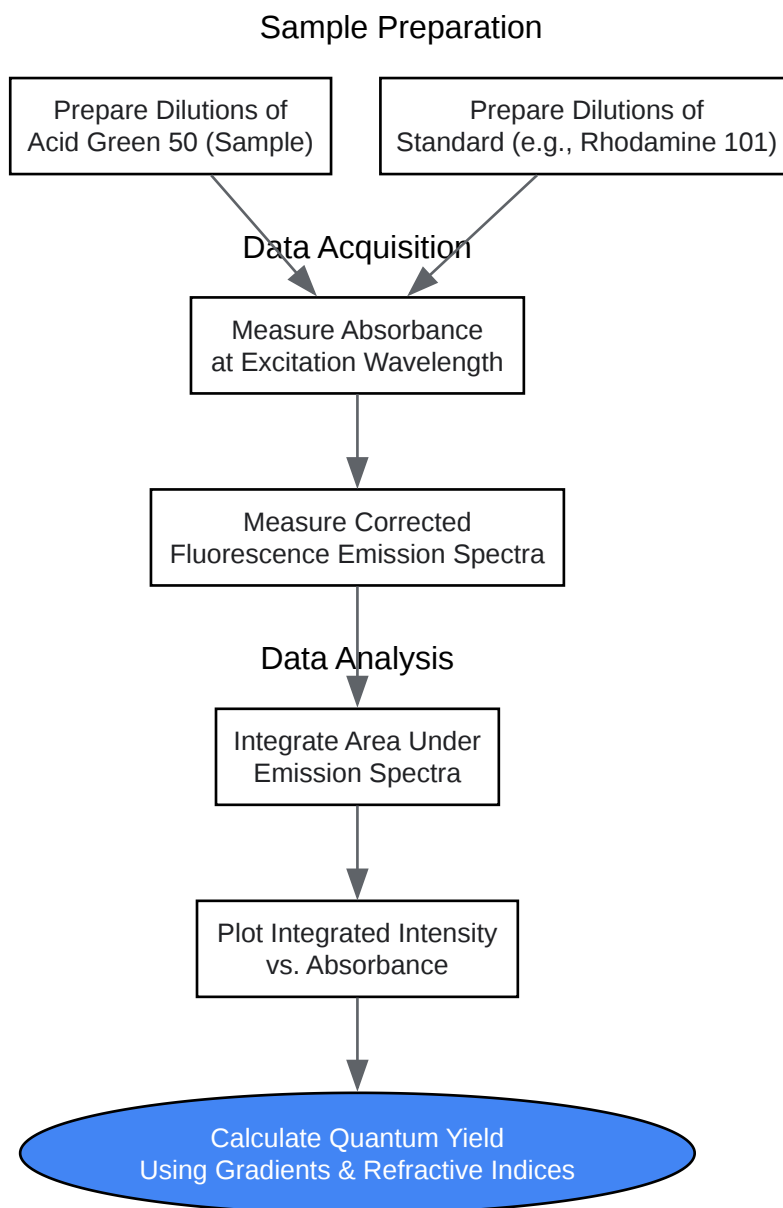
The following diagrams illustrate key concepts and workflows related to the fluorescence of **Acid Green 50**.

Mechanism of Fluorescence in Triarylmethane Dyes

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Caption: Environmental effects on the photophysics of **Acid Green 50**.

Workflow for Relative Quantum Yield Measurement



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Caption: Experimental workflow for determining relative fluorescence quantum yield.

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